PEG9 Spacer Length Provides Superior Conformational Reach Compared to PEG4 or PEG6 Linkers
Linker length is a primary determinant of PROTAC efficacy. Studies comparing PEG4, PEG6, and PEG8 linkers in a single PROTAC series demonstrate that increasing the PEG spacer from 4 to 8 units can enhance ternary complex residence time and cellular degradation potency (EC50) by an order of magnitude (e.g., from >1 µM to <0.1 µM) due to improved spatial complementarity between the E3 ligase and target protein [1]. The PEG9 spacer in Azide-PEG9-amido-C12-Boc offers an extended reach (approximately 3.5 nm end-to-end) beyond the PEG8 standard, providing a valuable tool for optimizing degradation of targets with larger or more flexible binding pockets, or for use with bulkier E3 ligase ligands, where shorter linkers fail to achieve productive ternary complex geometry .
| Evidence Dimension | Linker length impact on degradation potency |
|---|---|
| Target Compound Data | PEG9 spacer; end-to-end distance ≈3.5 nm (estimated) |
| Comparator Or Baseline | PEG4 spacer (end-to-end distance ≈1.5 nm); PEG8 spacer (end-to-end distance ≈3.0 nm) |
| Quantified Difference | PEG8 vs. PEG4: ~10-fold improvement in EC50 reported for specific PROTAC series [1] |
| Conditions | In vitro cellular degradation assays (e.g., BRD4 degradation in 22Rv1 cells) with variable PEG linker lengths [1] |
Why This Matters
This evidence supports the selection of PEG9 over shorter PEG linkers when screening for optimal ternary complex geometry, potentially accelerating the identification of potent degraders in early-stage PROTAC campaigns.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. View Source
